Borane;oxolane

Übersicht

Beschreibung

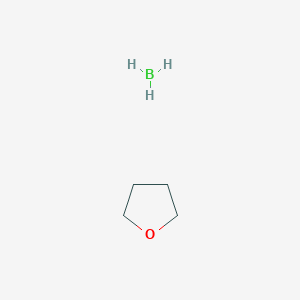

Borane;oxolane is a useful research compound. Its molecular formula is C4H11BO and its molecular weight is 85.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

Borane-tetrahydrofuran is extensively used in organic synthesis due to its selective reducing properties. It can effectively reduce:

- Aldehydes and Ketones : Converts these functional groups into their corresponding alcohols.

- Carboxylic Acids and Esters : Reduces them to alcohols.

- Nitriles and Amides : Transforms them into amines.

The mechanism typically involves the formation of boron-oxygen bonds, which facilitate the transfer of hydride ions to the substrate. The efficiency of BTHF in these reductions makes it a preferred choice over other reducing agents.

Table 1: Reductive Capabilities of Borane-Tetrahydrofuran

| Functional Group | Product Formed | Reaction Type |

|---|---|---|

| Aldehydes | Primary Alcohols | Reduction |

| Ketones | Secondary Alcohols | Reduction |

| Carboxylic Acids | Alcohols | Reduction |

| Esters | Alcohols | Reduction |

| Nitriles | Primary Amines | Reduction |

| Amides | Primary Amines | Reduction |

Hydroboration Reactions

BTHF is widely utilized in hydroboration reactions, where it adds across carbon-carbon double bonds to form organoboranes. This process is crucial for synthesizing various organic compounds and intermediates.

Case Study: Hydroboration of Alkenes

In a study published by Purdue University, researchers demonstrated that BTHF could be used effectively for hydroborating alkenes to yield trialkylboranes. This method is advantageous due to the mild reaction conditions and high selectivity for the desired product .

Energy Storage and Hydrogen Production

Borane compounds, including BTHF, have been investigated for their potential in hydrogen storage systems. The ability of amine-boranes to release hydrogen gas upon thermal decomposition presents opportunities for clean energy applications.

Research Findings

A report from the Department of Energy highlighted that amine-boranes could meet the hydrogen storage targets set by the DOE by providing high weight percentages of hydrogen . The stability of these compounds under various conditions makes them suitable candidates for future hydrogen storage technologies.

Medical Applications

Recent studies have explored the use of borane complexes in medical settings, particularly as radioprotective agents. For example, phosphine-borane complexes have shown promise in protecting endothelial cells from radiation damage by modulating oxidative stress responses .

Table 2: Medical Applications of Borane Compounds

| Application | Mechanism of Action | Reference |

|---|---|---|

| Radioprotection | Reduces oxidative stress post-irradiation | |

| Drug Delivery | Facilitates targeted delivery mechanisms |

Safety Considerations

While borane-tetrahydrofuran is highly effective, safety concerns must be addressed due to its flammability and reactivity. Proper handling protocols are essential to mitigate risks associated with its use in laboratory settings .

Eigenschaften

IUPAC Name |

borane;oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O.BH3/c1-2-4-5-3-1;/h1-4H2;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCYTHFAWCWRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.C1CCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.